
2-(6-Oxonaphthalen-2(6H)-ylidene)-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Hydroxynaphthalen-2-yl)-6-(trifluoromethyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a hydroxynaphthalene moiety and a trifluoromethyl group attached to a pyrimidinone ring. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxynaphthalen-2-yl)-6-(trifluoromethyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Hydroxynaphthalene Moiety: The hydroxynaphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Hydroxynaphthalen-2-yl)-6-(trifluoromethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyrimidinone ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthoquinone or carboxylic acid derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
Applications De Recherche Scientifique
2-(6-Hydroxynaphthalen-2-yl)-6-(trifluoromethyl)pyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Material Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: This compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(6-Hydroxynaphthalen-2-yl)-6-(trifluoromethyl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxynaphthalene moiety can facilitate interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Hydroxynaphthalen-2-yl)-4(1H)-pyrimidinone: Lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.
6-(Trifluoromethyl)-4(1H)-pyrimidinone: Lacks the hydroxynaphthalene moiety, which may reduce its potential for specific interactions with biological targets.
2-(6-Methoxynaphthalen-2-yl)-6-(trifluoromethyl)pyrimidin-4(1H)-one: Contains a methoxy group instead of a hydroxyl group, which can influence its reactivity and interactions.
Uniqueness
2-(6-Hydroxynaphthalen-2-yl)-6-(trifluoromethyl)pyrimidin-4(1H)-one is unique due to the combination of the hydroxynaphthalene moiety and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination can enhance the compound’s potential for specific interactions and stability, making it a valuable candidate for various applications.
Propriétés
Numéro CAS |
651723-13-6 |
|---|---|
Formule moléculaire |
C15H9F3N2O2 |
Poids moléculaire |
306.24 g/mol |
Nom IUPAC |
2-(6-hydroxynaphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)12-7-13(22)20-14(19-12)10-2-1-9-6-11(21)4-3-8(9)5-10/h1-7,21H,(H,19,20,22) |
Clé InChI |
YMMXGQAIJFRIOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)O)C=C1C3=NC(=CC(=O)N3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


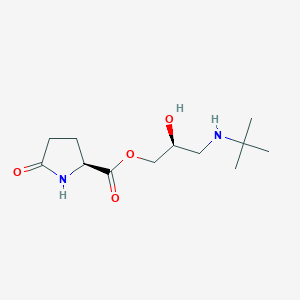
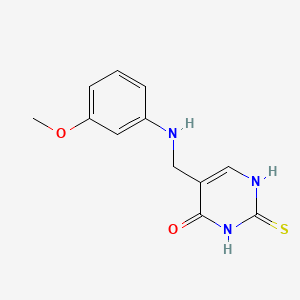
![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)
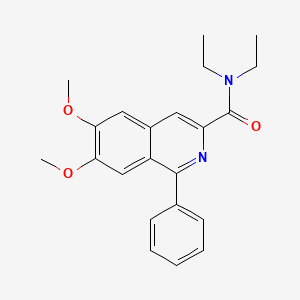
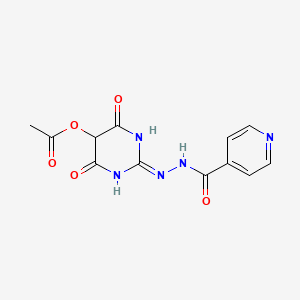

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)


![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)
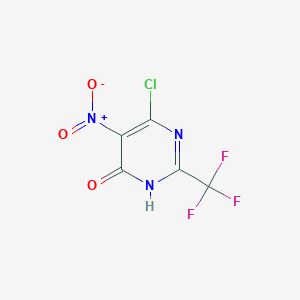
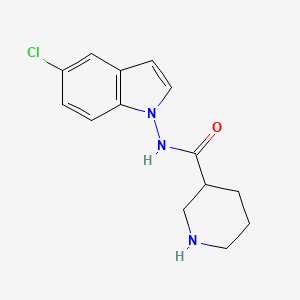
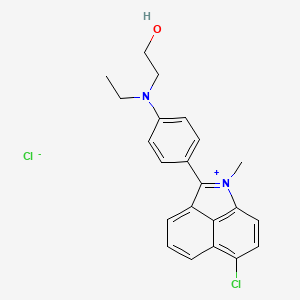
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)
